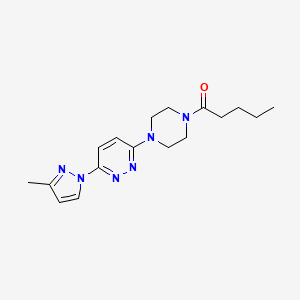

![molecular formula C33H29N3O4 B5510754 N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthetic routes for compounds structurally related to the query involve multi-step reactions, typically starting from simpler quinoline or benzhydrazide derivatives. These processes might include condensation reactions under reflux conditions, often in the presence of catalysts such as concentrated hydrochloric acid or other acid catalysts to facilitate the formation of the target compound with high specificity and yield. For instance, the synthesis of complex hydrazide derivatives has been achieved through reactions combining different substituents under controlled conditions to obtain high-purity products (Inkaya et al., 2012; Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, IR, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to determine the geometric and electronic structure, providing insights into the molecule's conformation, bond lengths, angles, and the distribution of electronic density. These studies reveal the planar or near-planar arrangements of the molecular framework, highlighting intramolecular interactions that contribute to the stability of the compound (Inkaya et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives :Research has shown the synthesis of new quinoline derivatives, highlighting their significant antimicrobial properties. Quinolines and their derivatives have been synthesized and evaluated for antimicrobial activity against various microorganisms, demonstrating potential as effective agents in combating bacterial and fungal infections (J. Kumar & Arvind Kumar, 2021).

Anticancer Activity

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety :This study introduces a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which has led to the development of biologically active hydrazide compounds. These compounds were evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, showing significant potential in reducing cancer cell viability (Murat Bingul et al., 2016).

Chemical Properties and Synthesis

Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones :This research outlines a method for synthesizing 2′-substituted-4-methoxy-2-(N-phenylamino)quinolines, demonstrating the versatility and potential of quinoline derivatives in chemical synthesis. The process involves the reaction of 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone, leading to potential intermediates for further chemical applications (M. Manoj & K. Rajendra Prasad, 2010).

Hypervalent iodine(III)-mediated Oxidative Acetoxylation of 2-methoxyphenols :This study introduces a method for regiocontrolled nitrogen benzannulation, providing a synthetic route to indole and quinoline derivatives. The process involves dearomatization of nitrogen-tethered 2-methoxyphenols into orthoquinol acetates, showcasing the chemical properties and synthesis versatility of methoxyphenol derivatives (S. Quideau et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylideneamino]-2-(3-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O4/c1-22-9-4-7-14-31(22)40-21-25-17-23(15-16-32(25)39-3)20-34-36-33(37)28-19-30(24-10-8-11-26(18-24)38-2)35-29-13-6-5-12-27(28)29/h4-20H,21H2,1-3H3,(H,36,37)/b34-20+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZASVDXEFOIDFI-QXUDOOCXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}methylidene]-2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

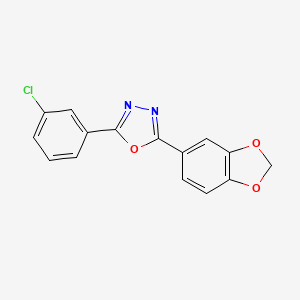

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

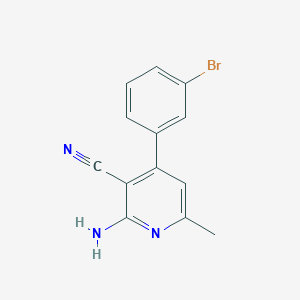

![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)

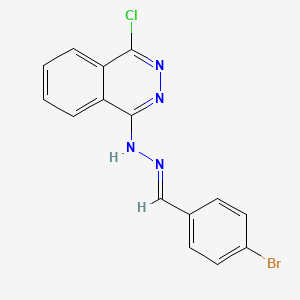

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)